An In-Depth Technical Guide to 5-(Chloromethyl)oxazole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-(Chloromethyl)oxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)oxazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive chloromethyl group attached to the C5 position of the oxazole ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The oxazole scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of 5-(chloromethyl)oxazole, with a focus on detailed experimental protocols and data presentation to support research and development efforts.
Synthesis of 5-(Chloromethyl)oxazole
The primary and most direct method for the synthesis of 5-(chloromethyl)oxazole is the chlorination of 5-(hydroxymethyl)oxazole. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
General Reaction Scheme
Caption: General synthesis route for 5-(chloromethyl)oxazole.
Experimental Protocol: Chlorination of 5-(Hydroxymethyl)oxazole
This protocol is based on established procedures for the conversion of primary alcohols to alkyl chlorides using thionyl chloride.[2]
Materials:
-
5-(Hydroxymethyl)oxazole
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Hexane
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Reflux condenser
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Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-(hydroxymethyl)oxazole (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous hexane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. Caution: This will cause gas evolution (CO₂ and SO₂). Perform this step in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-(chloromethyl)oxazole.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
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Chemical and Physical Properties
| Property | Value | Reference/Note |
| Chemical Name | 5-(Chloromethyl)oxazole | - |
| CAS Number | 172649-57-9 | [1][3][4][5][6] |
| Molecular Formula | C₄H₄ClNO | [3][4] |
| Molecular Weight | 117.53 g/mol | [3] |
| Physical State | Expected to be a liquid at room temperature | Based on derivatives like 5-(tert-butyl)-2-(chloromethyl)oxazole which is a liquid. |
| Boiling Point | Not definitively reported. Estimated to be in the range of 150-200 °C at atmospheric pressure. | Based on the boiling point of 5-(tert-butyl)-2-(chloromethyl)oxazole (204.8 °C). |
| Density | Not definitively reported. | - |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General property of similar organic compounds. |
| Storage | Store in an inert atmosphere at 2-8°C. | [3] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
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-CH₂Cl (Chloromethyl group): A singlet is expected around δ 4.6-4.8 ppm.
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Oxazole Ring Protons:
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H2: A singlet is expected around δ 8.0-8.2 ppm.
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H4: A singlet is expected around δ 7.2-7.4 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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-CH₂Cl (Chloromethyl carbon): A signal is expected around δ 40-45 ppm.
-
Oxazole Ring Carbons:
-
C2: A signal is expected around δ 150-152 ppm.
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C4: A signal is expected around δ 125-128 ppm.
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C5: A signal is expected around δ 140-143 ppm.
-
IR (Infrared) Spectroscopy:
-
C-H stretching (aromatic): ~3100-3150 cm⁻¹
-
C=N stretching: ~1600-1650 cm⁻¹
-
C=C stretching: ~1500-1550 cm⁻¹
-
C-O-C stretching: ~1050-1150 cm⁻¹
-
C-Cl stretching: ~650-800 cm⁻¹
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): m/z = 117 (for ³⁵Cl) and 119 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Major Fragmentation: Loss of a chlorine atom ([M-Cl]⁺) and fragmentation of the oxazole ring.
Reactivity and Chemical Properties
The chemical reactivity of 5-(chloromethyl)oxazole is dominated by the presence of the chloromethyl group, which acts as a good electrophilic site, and the aromatic oxazole ring.
Nucleophilic Substitution
The chloromethyl group is highly susceptible to nucleophilic substitution reactions (Sₙ2). The chlorine atom is a good leaving group, allowing for the introduction of a wide variety of functional groups.[1]
Caption: General scheme of nucleophilic substitution at the chloromethyl group.
Common nucleophiles include:
-
Amines (R-NH₂): To form aminomethyl-oxazole derivatives.
-
Thiols (R-SH): To form thiomethyl-oxazole derivatives.
-
Alkoxides (R-O⁻): To form alkoxymethyl-oxazole derivatives.
-
Cyanide (CN⁻): To form cyanomethyl-oxazole derivatives, which can be further elaborated.
-
Azide (N₃⁻): To form azidomethyl-oxazole derivatives, a precursor to aminomethyl compounds via reduction.
Reactions of the Oxazole Ring
The oxazole ring is an aromatic heterocycle and can undergo reactions typical of such systems, although the presence of the heteroatoms influences its reactivity.
-
Electrophilic Aromatic Substitution: The oxazole ring is generally electron-deficient and therefore less reactive towards electrophilic substitution than benzene. However, substitution can occur, with the C4 position being the most likely site of attack.
-
Diels-Alder Reaction: The oxazole ring can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. This reaction can be a powerful tool for the construction of more complex heterocyclic systems.[7]
Applications in Drug Development
The utility of 5-(chloromethyl)oxazole as a synthetic intermediate is highlighted by its application in the development of pharmaceutically active compounds. A notable example is its use in the synthesis of P2X7 receptor antagonists.[8] The P2X7 receptor is a ligand-gated ion channel involved in inflammatory processes, and its antagonists are being investigated for the treatment of various inflammatory diseases.
The synthesis of these antagonists often involves the nucleophilic displacement of the chloride from 5-(chloromethyl)oxazole by an appropriate amine-containing scaffold.
Caption: Logical workflow for the use of 5-(chloromethyl)oxazole in drug development.
Safety and Handling
As with all reactive chemical intermediates, proper safety precautions should be taken when handling 5-(chloromethyl)oxazole.
-
Hazard Statements: Based on related compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[9]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10]
-
Conclusion
5-(Chloromethyl)oxazole is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and the high reactivity of its chloromethyl group towards nucleophilic substitution make it an attractive starting material for the construction of diverse molecular architectures. The applications of this compound in the development of P2X7 receptor antagonists underscore its importance in the search for new therapeutic agents. This guide provides a foundational resource for researchers and scientists working with this versatile intermediate, offering insights into its synthesis, properties, and applications, thereby facilitating its effective use in the laboratory.
References
- 1. 172649-57-9 | Oxazole, 5-(chloromethyl)- | Tetrahedron [thsci.com]
- 2. 172649-57-9 | 5-(Chloromethyl)oxazole | Chlorides | Ambeed.com [ambeed.com]
- 3. 172649-57-9|5-(Chloromethyl)oxazole|BLD Pharm [bldpharm.com]
- 4. OXAZOLE, 5-(CHLOROMETHYL)- | 172649-57-9 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. EP3398941A1 - Heterocyclic p2x7 antagonists - Google Patents [patents.google.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
